molecular formula C24H25N5O2 B2378493 N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea CAS No. 1112439-75-4

N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea

Cat. No. B2378493
CAS RN: 1112439-75-4
M. Wt: 415.497
InChI Key: SGOPNNCWDONEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CNS Activity

A study demonstrated that a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, with substitutions including 3-bromo, showed anxiolytic activity and potent muscle-relaxant properties mediated through the central nervous system (Rasmussen et al., 1978).

Inhibition of Glycolic Acid Oxidase

Compounds with large lipophilic 4-substituents, similar to the structure of interest, were found to be competitive inhibitors of glycolic acid oxidase in vitro. This inhibition was demonstrated in rat liver perfusion studies and also led to a significant reduction in urinary oxalate levels in ethylene glycol-fed rats (Rooney et al., 1983).

Complexation Studies

N-(pyridin-2-yl),N'-substituted ureas, including derivatives similar to the compound , were studied for their ability to form complexes with substituted 2-amino-1,8-naphthyridines and benzoates. This study provided insights into the substituent effect on complexation and the electronic repulsions in such complexes (Ośmiałowski et al., 2013).

Solvolysis Catalyzed by Cu(II) Ions

Studies showed that solvolysis of N,N-bis(2-picolyl)ureas, which have structural similarities to the compound of interest, is catalyzed by Cu(II) ions. This provided insights into the mechanism and reactivity of such urea derivatives (Belzile et al., 2014).

Nonlinear Optical Properties

Chalcone derivatives synthesized from p-bromoacetophenone and various substituted aromatic aldehyde, including structures similar to the compound , were studied for their nonlinear optical properties. This research aimed at understanding and designing these compounds as potential nonlinear optical (NLO) materials (Arshad et al., 2017).

Visible Light Mediated Annulation

1-(2-Bromophenyl)-1H-pyrrole and related compounds, upon reacting under blue light irradiation, formed pyrrolo[1,2-a]quinoline and ullazines. This study revealed the potential of using visible light for synthesizing complex molecular structures (Das et al., 2016).

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-3-31-21-7-5-4-6-19(21)16-25-24(30)15-14-23-27-26-22-13-12-20(28-29(22)23)18-10-8-17(2)9-11-18/h4-13H,3,14-16H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOPNNCWDONEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

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